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Compound of Interest

Compound Name: (R)-Vapol

Cat. No.: B133142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of (R)-2,2'-Diphenyl-[3,3'-

biphenanthrene]-4,4'-diyl hydrogenphosphate, commonly known as (R)-VAPOL phosphoric

acid. This chiral Brønsted acid is a valuable catalyst in asymmetric synthesis, demonstrating

high efficacy in various reactions, including imine amidations, reductions, and the

desymmetrization of meso-aziridines.[1] Its unique vaulted structure creates a distinct chiral

environment, often leading to different reactivity and higher asymmetric induction compared to

more common BINOL-derived phosphoric acids.[1]

Data Presentation: Synthesis of (R)-VAPOL Phosphoric
Acid
The following tables summarize the key quantitative data for the gram-scale synthesis of (R)-
VAPOL phosphoric acid.[1]

Table 1: Reagent Quantities and Stoichiometry
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Reagent
Molecular
Weight ( g/mol
)

Amount (g)
Amount
(mmol)

Equivalents

(R)-VAPOL 538.63 6.00 11.15 1.0

Pyridine 79.10 24.50 310.0 27.8

Phosphorus

oxychloride

(POCl₃)

153.33 3.42 22.30 2.0

Water 18.02 - - Excess

Table 2: Reaction Conditions and Performance

Parameter Value

Initial Reaction Temperature 0 °C

Main Reaction Temperature Room Temperature (25 °C)

Reaction Time (POCl₃ addition) 10 minutes

Reaction Time (after addition) 6 hours

Hydrolysis Time 2 hours

Product Yield 84-90%

Scale ~6 g of product

Experimental Protocols
This section provides a detailed, step-by-step methodology for the gram-scale preparation of

(R)-VAPOL phosphoric acid.[1]

Materials and Equipment:
100 mL one-neck round-bottomed flask
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Magnetic stirrer and stir bar

Ice bath

Argon gas supply and balloon

Syringes

Standard laboratory glassware for workup and purification

High vacuum line (0.1 mmHg)

(R)-VAPOL

Pyridine (anhydrous)

Phosphorus oxychloride (POCl₃)

Deionized water

Dichloromethane (CH₂Cl₂)

1 M Hydrochloric acid (HCl)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Detailed Synthetic Procedure:
Reaction Setup:

Flame-dry a 100 mL one-neck round-bottomed flask equipped with a magnetic stir bar.

Allow the flask to cool to room temperature under a stream of argon.

To the flask, add (R)-VAPOL (6.00 g, 11.15 mmol).

Add anhydrous pyridine (25.00 mL, 0.31 mol) to the flask.
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Seal the flask with a rubber septum and attach an argon-filled balloon.

Stir the mixture at room temperature until the (R)-VAPOL is completely dissolved, resulting

in a clear, intense yellow solution.

Phosphorylation:

Cool the reaction flask in an ice bath to 0 °C and continue stirring for 20 minutes.

Slowly add phosphorus oxychloride (POCl₃, 2.08 mL, 22.30 mmol) via syringe over a

period of 10 minutes, ensuring the temperature remains at 0 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature.

Continue stirring at room temperature for 6 hours. During this time, the solution will

become a cloudy, pale yellow, and solid salts will precipitate.

Hydrolysis:

After 6 hours, cool the reaction mixture back down to 0 °C in an ice bath.

Slowly add deionized water (20 mL) to quench the reaction. Caution: This is an exothermic

process.

Remove the ice bath and stir the mixture at room temperature for an additional 2 hours.

Workup and Extraction:

Transfer the reaction mixture to a separatory funnel.

Add dichloromethane (CH₂Cl₂, 50 mL) and 1 M hydrochloric acid (HCl, 50 mL).

Shake the funnel vigorously and then allow the layers to separate.

Collect the organic layer.

Extract the aqueous layer two more times with dichloromethane (2 x 50 mL).
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Combine all the organic layers.

Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL), deionized water

(2 x 50 mL), and finally with brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification and Isolation:

Filter the dried organic solution to remove the Na₂SO₄.

Concentrate the filtrate under reduced pressure to obtain the crude product as a white

solid.

For further purification, dissolve the crude solid in a minimal amount of hot

dichloromethane.

Add hexanes to the hot solution until it becomes cloudy.

Allow the solution to cool to room temperature, and then place it in a freezer to facilitate

crystallization.

Collect the purified white solid by filtration.

Dry the final product under high vacuum (0.1 mmHg) overnight. It is crucial to ensure the

catalyst is thoroughly dried, as residual moisture can negatively impact its performance in

asymmetric reactions.[1]

Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of (R)-VAPOL
phosphoric acid.
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Caption: Synthetic workflow for (R)-VAPOL phosphoric acid.
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Caption: Step-by-step logical flow of the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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